molecular formula C10H10N2O B1595121 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- CAS No. 41927-50-8

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

Cat. No. B1595121
CAS RN: 41927-50-8
M. Wt: 174.2 g/mol
InChI Key: NIXIJMXBXHWPEK-UHFFFAOYSA-N
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Description

“3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” is a chemical compound with the formula C10H10N2O . It is also known by other names such as Norphenazone, Edaravone, and Methylphenylpyrazolone . The molecular weight of this compound is 174.1992 .


Molecular Structure Analysis

The molecular structure of “3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” can be represented by the InChI string: InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This structure can be viewed using specific software that can interpret this InChI string .


Physical And Chemical Properties Analysis

The compound “3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-” has a molecular weight of 174.1992 . Other physical and chemical properties such as boiling point, vapor pressure, and others are not provided in the search results.

Scientific Research Applications

1. Green Chemistry and Synthesis

  • Biopolymer Catalysts : Utilization of cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, for synthesizing 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), including derivatives of 3H-Pyrazol-3-one. This method emphasizes cost efficiency, minimal environmental impact, and high yields (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

2. Anticancer Research

  • Synthesis of Biologically Active Compounds : Derivatives of 3H-Pyrazol-3-one have been synthesized as intermediates for developing various biologically active compounds, showing potential in cancer therapy. This includes exploring the synthetic optimization for industrial production (Liu, Xu, & Xiong, 2017).

3. Pharmaceutical Applications

  • Antibacterial and Antifungal Properties : Synthesis of 3H-Pyrazol-3-one derivatives with reported antibacterial, antifungal, analgesic, and anti-inflammatory activities, indicating a broad spectrum of potential pharmaceutical applications (More et al., 2021).

4. Molecular Structure Analysis

  • Crystal and Molecular Structures : Detailed examination of crystal and molecular structures of 3H-Pyrazol-3-one derivatives, providing insights into their tautomeric forms and intermolecular interactions (Kimura, Okabayashi, & Yasuoka, 1983).

5. Metal Complex Synthesis

  • Cytotoxicity and Molecular Docking : Investigation of complexes containing 3H-Pyrazol-3-one derivatives, exploring their cytotoxic activity against cancer cell lines and potential as metal-binding ligands (Shafeeulla et al., 2017).

properties

IUPAC Name

2-methyl-5-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXIJMXBXHWPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194693
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

CAS RN

41927-50-8
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41927-50-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl benzoylacetate (1,538 g, 8 moles) dissolved in isopropanol (6 l) is placed in a 12 l flask under an atmosphere of nitrogen. Methylhydrazine (410 g, 8.7 moles, 98%) in isopropanol (800 ml) is added with stirring in a dropwise manner to the ethyl benzoylacetate solution prewarmed to about 80° C. During the addition the external heating is removed. Seeding of the reaction mixture with the product at the point of one-third addition of methylhydrazine causes a copious precipitate of product. This procedure eliminates a large exotherm from occurring at a later stage. After the addition is complete, the reaction mixture is held at about 80° C. for 2 hours. Cooling the slurry to 20° C. and filtering off the solid, a yield of 1,131 g (81% of product after drying with a melting point equal to 211° C. is obtained.
Quantity
8 mol
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to General Procedure A; ethyl benzoylacetate (18.4 mL, 95.5 mmol, 1.1 equ.) in ethanol (180 mL) was treated at 0° C. with methylhydrazine (4.57 mL, 86.8 mmol, 1.0 equ.) to give 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (11.0 g 63.1 mmol, 73%) after purification by crystallization (ethanol) as a light yellow solid. 1H-NMR (400 MHz) CDCl3: 7.67-7.65 (m, 2H), 7.42-7.41 (m, 3H), 3.60 (s, 2H), 3.41 (s, 3H), 13C-NMR (100 MHz) CDCl3: 171.8, 154.2, 131.0, 130.3, 128.8, 125.6, 37.9, 31.4. LC/MS-MS: 175.0→77.2 m/z; GS1 and GS2 at 30, DP=66, CE=43, CXP=4, tR=3.45 min.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
4.57 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 17.3 ml of ethyl benzoylacetate and 10 ml of water heated to 500° C. was added dropwise 5.3 ml of methyl-hydrazine over a period of 10 minutes (temperature rose to 70° C.) and the resulting mixture was heated at 60° C. for 2 hours. After adding 10 ml of dioxane the mixture was stirred at 55°-65° C. overnight, filtered, and the white solid was washed with water and dried in vacuo (P2O5) to afford 13.23 g of 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one (Formula III: R1 =CH3 ; R2 =Ph; R3 =H) as a white solid, m.p. 207° C.(d)
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl-hydrazine
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
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Reactant of Route 6
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Citations

For This Compound
1
Citations
FM Shah, DK Guddeti, P Paudel, J Chen, XC Li… - Molecules, 2023 - mdpi.com
Matricaria chamomilla flower essential oils (EOs) blue Egyptian (EO-1), chamomile German CO2 (EO-2), and chamomile German (EO-3) and the pure compound α-bisabolol were …
Number of citations: 1 www.mdpi.com

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